molecular formula C10H10ClN B14622795 2-Propen-1-amine, N-[(2-chlorophenyl)methylene]- CAS No. 57966-12-8

2-Propen-1-amine, N-[(2-chlorophenyl)methylene]-

Cat. No.: B14622795
CAS No.: 57966-12-8
M. Wt: 179.64 g/mol
InChI Key: ALTWRKLTAZRAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propen-1-amine, N-[(2-chlorophenyl)methylene]- is an organic compound that belongs to the class of amines It is characterized by the presence of a propenyl group attached to an amine nitrogen, which is further bonded to a chlorophenyl group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-amine, N-[(2-chlorophenyl)methylene]- typically involves the reaction of 2-chlorobenzaldehyde with allylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-amine, N-[(2-chlorophenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced amines and related compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Propen-1-amine, N-[(2-chlorophenyl)methylene]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propen-1-amine, N-[(2-chlorophenyl)methylene]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The presence of the chlorophenyl group enhances its ability to interact with hydrophobic pockets in target molecules, thereby influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-amine: A simpler analog without the chlorophenyl group.

    2-Propen-1-amine, 2-methyl-: A methyl-substituted analog.

    Diallylamine: Contains two propenyl groups attached to the amine nitrogen.

Uniqueness

2-Propen-1-amine, N-[(2-chlorophenyl)methylene]- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

57966-12-8

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-prop-2-enylmethanimine

InChI

InChI=1S/C10H10ClN/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6,8H,1,7H2

InChI Key

ALTWRKLTAZRAGJ-UHFFFAOYSA-N

Canonical SMILES

C=CCN=CC1=CC=CC=C1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.